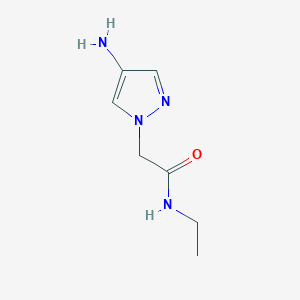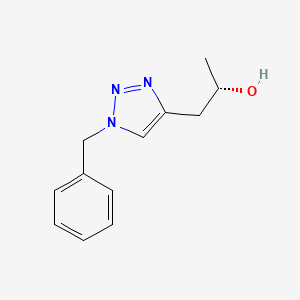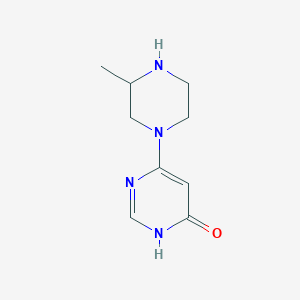![molecular formula C15H16N2O3 B13185322 3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane. This reaction is catalyzed by Yb(OTf)3 in acetonitrile, forming the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . The intermediate is then purified by recrystallization from optimized solvents, which is beneficial for large-scale production .
Industrial Production Methods
For industrial production, the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol is cast directly for subsequent reactions without further purification. This method ensures a higher overall yield and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Urapidil: An α-blocker used to treat hypertension, synthesized using a similar intermediate.
Apixaban: A selective FXa inhibitor with a related chemical structure.
Uniqueness
3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific substitution pattern and the presence of both a nitrile and a methoxyphenyl group
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-[1-(2-methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H16N2O3/c1-20-14-7-3-2-6-12(14)17-10-4-5-11(15(17)19)13(18)8-9-16/h2-3,6-7,11H,4-5,8,10H2,1H3 |
InChI Key |
SNEJYCLVWYCPJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC(C2=O)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)



![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)


![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)



![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)
